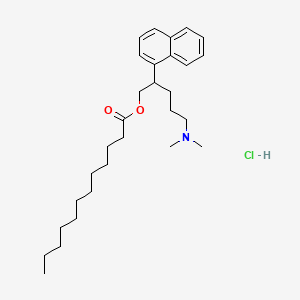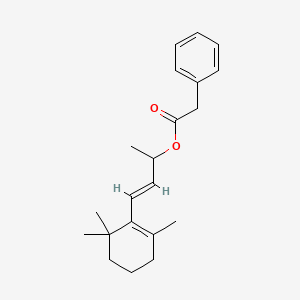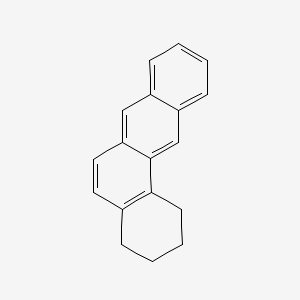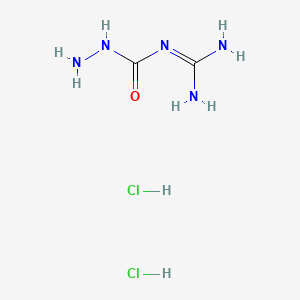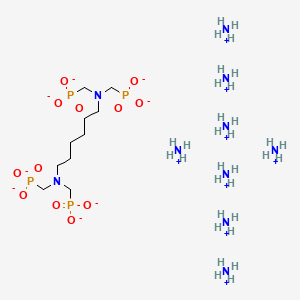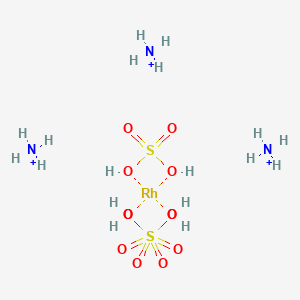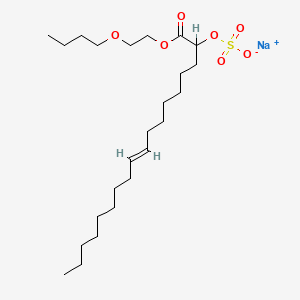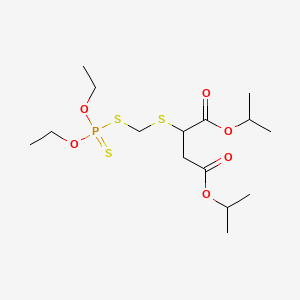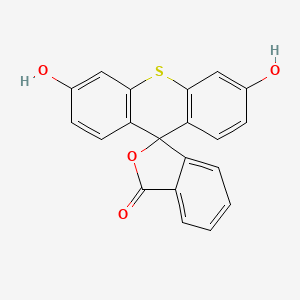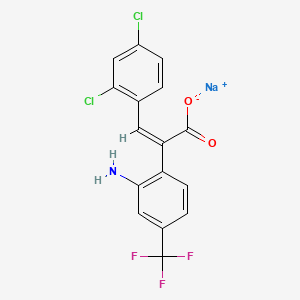
Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-(2,4,dichlorophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-(2,4-dichlorophenyl)acrylate is a complex organic compound that features both aromatic and aliphatic components This compound is of interest due to its unique structural properties, which include the presence of trifluoromethyl and dichlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-(2,4-dichlorophenyl)acrylate typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the preparation of 2-amino-4-(trifluoromethyl)benzoic acid through a nitration reaction followed by reduction.
Coupling Reaction: The intermediate is then coupled with 2,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide to form the desired acrylate.
Neutralization: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the sodium salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acrylate moiety, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid are used under controlled conditions to achieve substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols from the acrylate moiety.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, such as polymers and coatings.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.
Industry
Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides.
Electronics: Its unique electronic properties make it suitable for use in electronic devices, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-(2,4-dichlorophenyl)acrylate involves its interaction with specific molecular targets. The trifluoromethyl and dichlorophenyl groups enhance its binding affinity to these targets, which may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-phenylacrylate: Similar structure but lacks the dichlorophenyl group.
Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-(2,4-difluorophenyl)acrylate: Similar structure but with difluorophenyl instead of dichlorophenyl.
Uniqueness
The presence of both trifluoromethyl and dichlorophenyl groups in Sodium 2-(2-amino-4-(trifluoromethyl)phenyl)-3-(2,4-dichlorophenyl)acrylate makes it unique
Propriétés
Numéro CAS |
94133-72-9 |
|---|---|
Formule moléculaire |
C16H9Cl2F3NNaO2 |
Poids moléculaire |
398.1 g/mol |
Nom IUPAC |
sodium;(Z)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C16H10Cl2F3NO2.Na/c17-10-3-1-8(13(18)7-10)5-12(15(23)24)11-4-2-9(6-14(11)22)16(19,20)21;/h1-7H,22H2,(H,23,24);/q;+1/p-1/b12-5-; |
Clé InChI |
CSGSUENSBZWLQF-UHPXVVQNSA-M |
SMILES isomérique |
C1=CC(=C(C=C1C(F)(F)F)N)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C(=O)[O-].[Na+] |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)N)C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


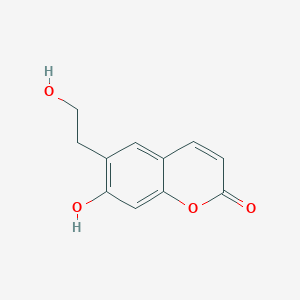
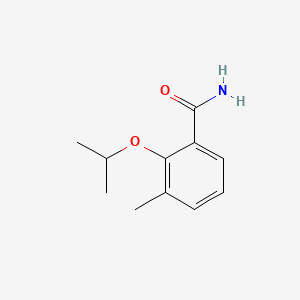
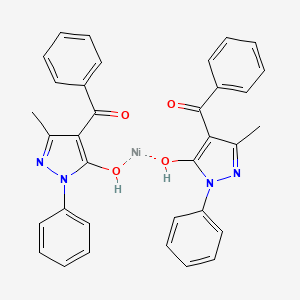
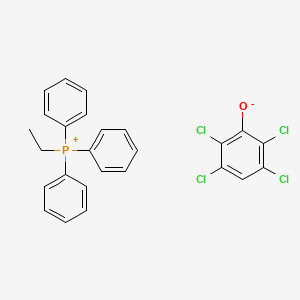
![2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12672819.png)
